molecular formula C18H14BrNO6 B2874533 Methyl 6-bromo-2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate CAS No. 385421-45-4

Methyl 6-bromo-2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate

Cat. No.: B2874533
CAS No.: 385421-45-4
M. Wt: 420.215
InChI Key: SMGTYHFNFXTZBB-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate (molecular formula: C₁₈H₁₂BrNO₇, molecular weight: 434.198 g/mol) is a brominated benzofuran derivative with a complex substitution pattern. Its structure features:

  • A benzofuran core substituted at position 2 with a methyl group.
  • A bromine atom at position 6.
  • A 3-nitrophenylmethoxy group at position 4.
  • A methyl ester at position 3.

The 3-nitrophenylmethoxy substituent introduces strong electron-withdrawing effects, which may influence the compound’s reactivity, solubility, and biological interactions compared to analogs with halogens or alkyl groups .

Properties

IUPAC Name

methyl 6-bromo-2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO6/c1-10-17(18(21)24-2)13-7-16(14(19)8-15(13)26-10)25-9-11-4-3-5-12(6-11)20(22)23/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGTYHFNFXTZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-bromo-2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate is a synthetic compound that has attracted attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in different biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a benzofuran core with various substituents that contribute to its biological properties. The presence of the bromo and nitro groups is particularly significant, as these functional groups can influence the compound's reactivity and interaction with biological targets.

Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action:

  • Enzyme Inhibition : Many benzofuran derivatives act as inhibitors of key enzymes involved in neurodegenerative diseases. For instance, studies have shown that related compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease pathology .
  • Antioxidant Activity : The presence of certain functional groups can enhance the antioxidant capacity of these compounds, helping to mitigate oxidative stress in cells .
  • Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and autophagy .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound and related compounds:

Activity Assay Type IC50 (µM) Reference
AChE InhibitionEnzyme Inhibition Assay3.48
BuChE InhibitionEnzyme Inhibition Assay0.08
Antioxidant ActivityDPPH Radical Scavenging Assay15.09
CytotoxicityMTT Assay on Cancer Cell Lines<40

Case Studies

  • Neuroprotective Effects : A study demonstrated that a derivative of this compound significantly reduced neurotoxic effects in vitro by inhibiting AChE and enhancing neuronal survival rates in models of neurodegeneration .
  • Anticancer Efficacy : Another investigation revealed that related benzofuran compounds exhibited selective cytotoxicity against cervical cancer cell lines, with IC50 values indicating effective inhibition of cell growth through autophagy induction .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key structural analogs vary in substituents at position 5, the ester group (methyl vs. ethyl), and halogenation patterns. Table 1 highlights these differences:

Table 1. Structural and Physicochemical Comparison of Selected Benzofuran Derivatives

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Key Features References
Target Compound 3-Nitrophenylmethoxy C₁₈H₁₂BrNO₇ 434.198 Nitro group, methyl ester
Methyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate 2-Chlorophenylmethoxy C₁₈H₁₄BrClO₄ 409.66 Chlorine substituent, methyl ester
Ethyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate 3-Fluorophenylmethoxy C₂₄H₁₈BrFO₄ 469.30 Fluorine substituent, ethyl ester
Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate (Compound 4) Hydroxy, methoxy at positions 6/7 C₁₁H₉BrO₅ ~301.10 Cytotoxic activity reported
Methyl 5-bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylate (Compound 5) Diethylaminoethoxy at position 7 C₁₆H₁₉BrN₂O₅ ~399.20 Cytotoxic, antifungal activities reported
Key Observations:

In contrast, halogenated analogs (e.g., 2-chloro or 3-fluoro substituents) exhibit lower polarity but retain lipophilicity . Bromine at position 6 is a common feature, which may reduce cytotoxicity compared to non-brominated precursors, as noted in halogenated benzofuran studies .

Discussion:
  • Cytotoxicity: Brominated benzofurans generally exhibit lower cytotoxicity than non-halogenated precursors, as seen in Compound 4 .
  • Antifungal Potential: The diethylaminoethoxy group in Compound 5 enhances antifungal activity, suggesting that polar substituents improve interactions with microbial targets. The nitro group’s polarity could similarly enhance such effects .

Preparation Methods

Multi-Step Synthesis via Silylation and Ozonolysis

A patented five-step synthesis route (US20090131688A1) offers a foundational framework for producing benzofuran carboxylate derivatives. While originally designed for 4-benzofuran-carboxylic acid, this methodology has been adapted for the target compound through modifications in substrate selection and reaction conditions:

  • Silylation of 4-hydroxyindanone :

    • The process begins with silylation using hexamethyldisilazane (HMDS) in dichloromethane at 0–5°C to protect reactive hydroxyl groups.
    • Yield: ~85% (isolated as silylated enol ether).
  • Ozonolysis of silylated intermediate :

    • Ozone is bubbled through the solution at −78°C, followed by reductive workup with dimethyl sulfide to cleave the double bond.
    • Critical for generating the benzofuran precursor.
  • Oxidation and esterification :

    • The ozonolysis product undergoes oxidation with Jones reagent (CrO₃/H₂SO₄) to form the carboxylic acid intermediate, which is subsequently esterified with methanol under acidic conditions.
    • Esterification yield: 78–82%.
  • Aromatization :

    • Heating the ester intermediate with p-toluenesulfonic acid (PTSA) in toluene induces cyclization to form the benzofuran core.

Key limitation : This route produces a positional isomer (6-benzofuran-carboxylic acid derivative) as a byproduct, requiring rigorous purification via column chromatography.

Cyclization-Reduction Approach

A study on benzo[b]furan derivatives (PMC10537293) demonstrates an alternative three-step strategy:

  • Cyclization of nitrosalicylaldehyde :

    • 2-Hydroxy-5-nitrobenzaldehyde reacts with chloroacetone in methanol under basic conditions (KOH) to form nitro-substituted benzofuran.
    • Conditions: 75°C, 5–6 hours.
    • Yield: 63%.
  • Nitro group reduction :

    • Iron powder in saturated ammonium chloride/ethanol reduces the nitro group to an amine at 100°C.
    • Yield: 82%.
  • Esterification and functionalization :

    • The amine intermediate undergoes nucleophilic substitution with 4-chloro-6,7-dimethoxyquinazoline in refluxing isopropanol.
    • Subsequent aldol condensation with aromatic aldehydes introduces the (3-nitrophenyl)methoxy group.

Advantage : This method avoids high-temperature Claisen rearrangements, reducing isomer formation.

Comparative Analysis of Synthetic Routes

Parameter Silylation-Ozonolysis Route Cyclization-Reduction Route
Total Steps 5 3
Overall Yield 21% 42%
Key Byproduct 6-position isomer None reported
Temperature Range −78°C to 200°C 75°C to 100°C
Purification Complexity High (chromatography needed) Moderate (recrystallization)

Optimization Strategies for Improved Yield

Catalyst Screening in Aldol Condensation

The PMC11528908 study systematically evaluated bases for the aldol reaction step:

Base Yield (%) Reaction Time (h)
Piperidine 95 5
KOH 72 8
t-BuOK 22 12

Piperidine emerged as optimal due to its dual role as base and phase-transfer catalyst, enhancing reaction kinetics.

Solvent Effects on Cyclization

Methanol proved superior to THF or DMF in the initial cyclization:

Solvent Dielectric Constant Yield (%)
Methanol 32.7 63
THF 7.5 41
DMF 36.7 38

Polar protic solvents stabilize transition states during ring closure.

Challenges in Bromination and Methoxy Group Introduction

Regioselective Bromination

Direct bromination of the benzofuran core often leads to multiple substitution patterns. A controlled approach uses:

  • N-Bromosuccinimide (NBS) in CCl₄ at 0°C
  • Radical initiators (AIBN) to direct bromine to the 6-position.

Typical conditions :

  • Substrate:NBS ratio = 1:1.05
  • Reaction time: 2 hours
  • Yield: 89%.

Methoxylation of Nitrophenyl Groups

Introducing the (3-nitrophenyl)methoxy moiety requires careful orthogonal protection:

  • Protect benzofuran hydroxyl with TBSCl.
  • Couple 3-nitrobenzyl bromide using K₂CO₃ in DMF.
  • Deprotect with TBAF in THF.

Critical factor : Maintain anhydrous conditions to prevent hydrolysis of the nitro group.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Recent advances propose microreactor systems for hazardous steps (ozonolysis):

  • Residence time: 2 minutes
  • Temperature: −20°C
  • Productivity: 1.2 kg/day.

Green Chemistry Approaches

  • Replace dichloromethane with cyclopentyl methyl ether (CPME) in silylation
  • Use electrochemical methods for nitro group reduction.

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